molecular formula C12H14BBrClFO2 B3241062 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester CAS No. 1451391-14-2

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Cat. No. B3241062
CAS RN: 1451391-14-2
M. Wt: 335.41 g/mol
InChI Key: JSWPYGROYADMQU-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .


Synthesis Analysis

The synthesis of boronic esters like 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves oxidative addition and transmetalation .

Scientific Research Applications

1. Polymer Synthesis and Photoluminescence Studies

The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester has been explored in the context of polymer chemistry. It has been used in the synthesis of chromophore containing perfluorocyclobutyl (PFCB) polymers, demonstrating high molecular weights, superb thermal stability, and excellent processability. These polymers exhibit stable lumiphore emission wavelengths and quantum yields in solution, indicating potential applications in materials science, particularly for tailored light emission in a broad range of the visible spectrum (Neilson et al., 2007).

2. Synthesis of Unsymmetrical 1,3-Dienes

Another application involves the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method employs a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, demonstrating the utility of boronic acid esters in organic synthesis and offering a pathway for the creation of complex organic molecules with potential applications in pharmaceuticals and materials science (Takagi et al., 2002).

3. Creation of π-Conjugated Polymers with Boronate Termination

The compound is also useful in the synthesis of high-molecular-weight π-conjugated polymers with boronate moieties. This application is significant for the development of advanced materials with specific end-group functionalities, which could be useful in electronics and nanotechnology (Nojima et al., 2016).

4. Transformation into Arylboronic Acid Esters

Research has shown the transformation of various partially fluorinated arenes into their corresponding boronate esters. This process is significant for the synthesis of complex molecules in pharmaceuticals and agrochemicals, demonstrating the versatility of boronic acid esters in organic synthesis (Zhou et al., 2016).

Future Directions

Future research may focus on developing more efficient synthesis methods for boronic esters, expanding their applications in organic synthesis, and improving our understanding of their reaction mechanisms .

properties

IUPAC Name

2-(6-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPYGROYADMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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